2,3-Dichlorobenzene-1-diazonium
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzenediazonium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3H/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYGFDYNQPADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503780 | |
| Record name | 2,3-Dichlorobenzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99339-83-0 | |
| Record name | 2,3-Dichlorobenzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dichlorobenzene 1 Diazonium and Analogous Aryl Diazonium Salts
Classical Diazotization Protocols for Aromatic Amines
The traditional method for preparing aryl diazonium salts involves the reaction of a primary aromatic amine with a source of nitrous acid. This process, known as diazotization, has been a fundamental reaction for over a century. scirp.org
In-Situ Generation of Nitrous Acid from Nitrites and Mineral Acids
The most common approach for diazotization involves the in-situ generation of nitrous acid (HNO₂) by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgoxfordreference.com This reaction is typically carried out at low temperatures, generally between 0°C and 5°C, to ensure the stability of the resulting diazonium salt. oxfordreference.comprepchem.com The primary aromatic amine, dissolved or suspended in the cold aqueous acid, reacts with the freshly formed nitrous acid to yield the corresponding aryl diazonium salt. ncert.nic.in
The reaction mechanism is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. lkouniv.ac.inmasterorganicchemistry.com This electrophilic species then attacks the nucleophilic nitrogen atom of the primary aromatic amine. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the diazonium salt. lkouniv.ac.in The presence of a strong acid is crucial as it facilitates the formation of the nitrosonium ion, the key reactive species in the diazotization process. masterorganicchemistry.com
For instance, the synthesis of 2,3-dichlorobenzene-1-diazonium would start with 2,3-dichloroaniline (B127971). A specific example involves slowly adding 2,3-dichloroaniline to a mixture of acetic acid and concentrated hydrochloric acid, followed by the addition of a sodium nitrite solution while maintaining the temperature between 0° and 5° C. prepchem.com Similarly, the hydrogen sulphate salt of 2,3-dichloroaniline can be converted to the corresponding diazonium salt by reacting it with concentrated H₂SO₄ and NaNO₂. buct.edu.cn
However, this classical method can have drawbacks. The presence of nitrous acid can lead to the formation of dark decomposition products, which can lower the yield and complicate the isolation of the desired product. scirp.org
Considerations for Acid Media and Counterion Selection (e.g., Tetrafluoroborate (B81430) Salts)
The choice of acid medium and the resulting counterion significantly impacts the stability and reactivity of the synthesized aryl diazonium salt. While chloride (Cl⁻) and hydrogensulfate (HSO₄⁻) are common counterions derived from hydrochloric and sulfuric acid respectively, other options offer distinct advantages.
Aryl diazonium salts with non-nucleophilic counterions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), exhibit enhanced stability. organic-chemistry.orgifremer.fr Diazonium tetrafluoroborate salts are notably more stable than their chloride counterparts, although they will still decompose upon heating. chemspider.com These salts are often prepared by treating the initially formed diazonium salt with tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄), which causes the desired tetrafluoroborate salt to precipitate. researchgate.netarkat-usa.org This precipitation provides a simple method for isolation and purification. researchgate.net
The diazotization can also be carried out directly in aqueous HBF₄. researchgate.net Another approach involves the diazotization of aromatic amines in aqueous hydrogen fluoride (B91410), followed by bubbling gaseous boron trifluoride through the solution to precipitate the arenediazonium tetrafluoroborate. thieme-connect.de The selection of the counterion is critical as it can influence subsequent reactions. For example, the thermal decomposition of arenediazonium tetrafluoroborates is a key step in the Balz-Schiemann reaction for the synthesis of aryl fluorides. lkouniv.ac.inchemspider.com
Advanced and Environmentally Conscious Synthetic Approaches
In response to the limitations of classical methods and growing environmental concerns, researchers have developed advanced and more sustainable techniques for the synthesis of aryl diazonium salts.
Solvent-Free Diazotization Techniques
Solvent-free, or solid-state, diazotization offers a greener alternative to traditional solution-phase reactions. These methods often involve grinding the reactants together, which can lead to shorter reaction times, simpler work-up procedures, and higher yields. researchgate.net This approach aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. researchgate.net
Utilization of Methyl Nitrite as a Nitrosating Agent for Enhanced Purity
The use of methyl nitrite as a nitrosating agent presents a cleaner method for preparing aryl diazonium ions. scirp.org This technique avoids the in-situ generation of nitrous acid, thereby preventing the formation of undesirable dark decomposition byproducts that often contaminate the reaction mixture in classical diazotization. scirp.org The reaction with methyl nitrite is reported to be an easy, environmentally benign procedure that results in high yields of the product. scirp.org
Solid Acid Catalysis in Diazotization (e.g., Nano BF₃·SiO₂)
The application of solid acid catalysts, such as nano BF₃·SiO₂, represents a significant advancement in diazotization reactions. researchgate.netresearchgate.net These heterogeneous catalysts are reusable and can facilitate the reaction under mild, often solvent-free, conditions. researchgate.netgrowingscience.com Nano BF₃·SiO₂ has been effectively used for the synthesis of azo dyes by first promoting the diazotization of aromatic amines with sodium nitrite and then the subsequent coupling reaction. researchgate.net This methodology offers several advantages, including simplicity, speed, and environmental friendliness, while providing high yields of the final products. researchgate.net The use of such solid supports simplifies the separation of the catalyst from the reaction mixture, further contributing to the efficiency and sustainability of the process. scirp.org
Strategies for Enhanced Stability and Reduced Explosive Risk in Diazonium Salt Generation
The generation of aryl diazonium salts, including this compound, is a cornerstone of synthetic organic chemistry. However, these compounds are notoriously unstable and can be explosive in their solid, dried state. acs.orgnoaa.gov Consequently, numerous strategies have been developed to enhance their stability and mitigate the risks associated with their synthesis and handling.
A primary strategy involves the careful selection of the counterion (X⁻ in ArN₂⁺X⁻). While simple halides like chlorides often form dangerously explosive salts, larger, non-coordinating anions significantly improve stability. researchgate.netwikipedia.org Arenediazonium salts with counterions such as tetrafluoroborate (BF₄⁻), tosylate (CH₃C₆H₄SO₃⁻), triflate (CF₃SO₃⁻), and o-benzenedisulfonimide (B1365397) are often stable enough to be isolated, handled at the bench, and stored for extended periods. researchgate.netwhiterose.ac.ukresearchgate.net
Controlling the reaction conditions is paramount for safety. at.uaresearchgate.net Key safety protocols, often referred to as "cardinal rules," include:
Maintaining low temperatures, typically below 5 °C, as diazonium salts can decompose readily at higher temperatures. acs.orglibretexts.orgunacademy.com
Using only stoichiometric amounts of sodium nitrite to prevent side reactions and the presence of excess, destabilizing nitrous acid. acs.orgat.ua Any excess nitrous acid should be checked for and neutralized. acs.orgat.ua
Ensuring proper venting of nitrogen gas (N₂), a decomposition product, to avoid pressure buildup. at.uaresearchgate.net
Avoiding the isolation of diazonium salts whenever possible, especially on a large scale. acs.orgacs.org
A highly effective modern approach is the in situ generation and immediate consumption of the diazonium salt. mpg.deresearchgate.net This prevents the accumulation of hazardous concentrations of the intermediate. mpg.deacs.org One innovative method mimics the natural process of nitrate (B79036) reduction. By using nitrate salts (NO₃⁻) and a reducing agent like thiosulfate, the nitrosating agent (NO⁺) is generated gradually. This slow release allows it to react with the aniline (B41778) derivative to form the diazonium salt, which is then immediately converted to the desired product in a subsequent reaction, significantly reducing the risk of explosion. mpg.deacs.org
Further stabilization can be achieved through physical means. The addition of surfactants has been shown to improve the stability of diazonium salt solutions, preventing discoloration and precipitate formation. google.com Complexation with crown ethers or the formation of double salts with metal halides like zinc chloride can also considerably stabilize isolated diazonium salts. noaa.govat.ua Another novel approach involves supporting the diazonium salt on a solid matrix, such as nano BF₃·SiO₂, which has been reported to render the salt stable at room temperature for extended periods. tandfonline.com For larger-scale operations, the use of continuous flow chemistry is recommended as it minimizes the volume of the hazardous intermediate at any given time, thereby mitigating risk. acs.org
| Strategy | Description | Key Advantages | Reference(s) |
| Counterion Selection | Use of large, non-coordinating anions like tetrafluoroborate (BF₄⁻), tosylate, or triflate. | Increased thermal stability, allowing for potential isolation and storage. | researchgate.netwikipedia.orgwhiterose.ac.ukresearchgate.net |
| In Situ Generation | Generating the diazonium salt in the reaction mixture for immediate use without isolation. | Avoids accumulation of explosive solid diazonium salts, enhancing safety. | mpg.deresearchgate.netacs.org |
| Controlled Reaction Conditions | Strict temperature control (<5 °C), stoichiometric reagent use, and venting of gases. | Minimizes decomposition and prevents dangerous pressure buildup. | acs.orgat.uaresearchgate.netunacademy.com |
| Solid Support | Immobilizing the diazonium salt on a solid matrix like nano BF₃·SiO₂. | Greatly enhanced stability, even at room temperature. | tandfonline.com |
| Additives | Use of surfactants, crown ethers, or formation of metal double salts (e.g., with ZnCl₂). | Enhanced stability in solution and as isolated solids. | noaa.govgoogle.com |
| Continuous Flow Chemistry | Performing the reaction in a continuous flow reactor. | Minimizes the quantity of hazardous material at any point, reducing overall risk. | acs.org |
Metal-Free Approaches to Diazonium Salt Formation and Reaction
Traditional reactions involving diazonium salts, such as the Sandmeyer reaction, often rely on metal catalysts, typically copper salts. masterorganicchemistry.com However, there is a growing emphasis on developing metal-free alternatives to reduce cost, toxicity, and environmental impact.
For the formation of the diazonium salt itself, green chemistry approaches have emerged that replace strong mineral acids. The use of biodegradable and non-toxic alginic acid has been shown to successfully mediate diazotization reactions at both room temperature and lower temperatures (0–5 °C). digitellinc.com Similarly, eco-friendly and reusable clay catalysts can exhibit bifunctional properties, facilitating both the diazotization and subsequent diazo coupling reactions without the need for corrosive acids or metal catalysts. researchgate.net
Significant progress has been made in metal-free reactions of pre-formed diazonium salts. One prominent area is visible-light photoredox catalysis. acs.orgnih.gov Using organic dyes like eosin (B541160) Y as the photocatalyst, direct C-H bond arylation of heteroarenes with aryl diazonium salts can be achieved smoothly at room temperature. acs.orgnih.govacs.org This method provides a powerful, transition-metal-free alternative for creating aryl-heteroaryl bonds. acs.orgnih.gov This type of photocatalysis has also been applied to borylation reactions. acs.org Furthermore, a catalyst- and additive-free, visible-light-mediated reductive hydrodediazoniation of arenediazonium tetrafluoroborates has been developed, offering a safe and convenient route to arenes from anilines. researchgate.net
Metal-free reactions can also be initiated through other means. A base and solvent-induced process can generate aryl radicals from aryl diazonium tetrafluoroborates, which can then be used in reactions like carboxyamidation with isocyanides. organic-chemistry.org This approach avoids the use of traditional palladium catalysts. organic-chemistry.org Additionally, metal-free C-N bond formation has been demonstrated through a halogen-atom transfer mechanism between alkyl iodides and diazonium salts. researchgate.netacs.org These methodologies highlight the increasing versatility of diazonium chemistry in the absence of transition metals, paving the way for more sustainable synthetic routes.
| Reaction Type | Methodology | Key Features | Reference(s) |
| Diazotization | Use of alginic acid or clay catalysts instead of strong mineral acids. | Green, biodegradable/reusable catalysts, avoids corrosive acids. | digitellinc.comresearchgate.net |
| C-H Arylation | Visible-light photoredox catalysis with organic dyes (e.g., eosin Y). | Metal-free, mild room temperature conditions, broad substrate scope. | acs.orgnih.govacs.org |
| Hydrodediazoniation | Visible-light irradiation without catalyst or additives. | Catalyst-free, mild conditions, good functional group tolerance. | researchgate.net |
| Carboxyamidation | Base and solvent-induced radical formation. | Transition-metal-free, avoids CO gas and palladium catalysts. | organic-chemistry.org |
| C-N Bond Formation | Halogen-atom transfer from alkyl iodides. | Metal-free radical-based transformation. | researchgate.netacs.org |
Comparative Analysis of Synthetic Efficiencies and Purity Profiles for this compound Derivatives
The synthetic utility of this compound is demonstrated through its conversion into various derivatives. Evaluating the efficiency and purity of these transformations is crucial for practical applications. While extensive comparative data specifically for the 2,3-dichloro isomer is limited, analysis of analogous compounds and related methodologies provides valuable insights.
A common transformation is the Sandmeyer-type reaction, where the diazonium group is replaced by a halide. In a synthesis starting from 2,3-dichloroaniline, the intermediate diazonium salt was generated using sodium nitrite in the presence of concentrated sulfuric acid. This was subsequently reacted with potassium iodide to yield 1,2-dichloro-3-iodobenzene (B1582814), a key intermediate for the synthesis of 2,3-dichlorophenylpiperazine. This iodination step proceeded in a good yield of 81%. buct.edu.cn
The efficiency of diazotization itself can be quantified. For the analogous 2,5-dichloroaniline, a study evaluated its conversion to the corresponding diazonium salt under various conditions. The reaction progress was monitored by quenching the diazonium product with hypophosphorous acid to form 1,4-dichlorobenzene, which was then quantified by HPLC. google.com This analytical approach allows for precise determination of the conversion efficiency and purity profile of the initial diazotization step. For instance, the study showed how the number of equivalents of sulfuric acid used directly impacts the percent conversion of the starting aniline to the diazonium product. google.com Such methods are directly applicable to assessing the synthesis of this compound derivatives.
Purity is often assessed using chromatographic and spectroscopic methods. HPLC is a standard technique to monitor the disappearance of the starting aniline and the appearance of products. google.com For final products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for characterization and purity confirmation. google.com
The table below presents a comparative overview of synthetic methods for producing derivatives from dichlorinated anilines, highlighting the reaction type, reported yields, and the methods used for analysis. This comparison underscores the importance of reaction conditions and analytical validation in achieving high efficiency and purity.
| Starting Material | Derivative | Reagents | Reported Yield | Analytical Method | Reference(s) |
| 2,3-Dichloroaniline | 1,2-Dichloro-3-iodobenzene | 1. NaNO₂, H₂SO₄2. KI | 81% | Not specified for final product | buct.edu.cn |
| 2,5-Dichloroaniline | 1,4-Dichlorobenzene (via diazonium quench) | 1. NaNO₂, H₂SO₄2. H₃PO₂ | Quantified via HPLC | HPLC, GC-MS, NMR | google.com |
| Aniline (general) | Aryl Chlorides/Bromides | NaNO₂, HCl then CuCl/CuBr | Generally good yields | Not specified | masterorganicchemistry.com |
| Aniline (general) | Phenol (B47542) | NaNO₂, H⁺, then heat in H₂O | Variable, side reactions possible | Not specified | wikipedia.orglibretexts.org |
Mechanistic Investigations of Aryl Diazonium Reactions: Unraveling Reaction Pathways
Pathways Involving Aryl Radical Intermediates
The generation of an aryl radical from an aryl diazonium salt is a key step in many of its synthetic applications. This process typically involves the transfer of an electron to the diazonium cation, leading to the release of a dinitrogen molecule and the formation of the corresponding aryl radical.
Single Electron Transfer (SET) Mechanisms in Aryl Diazonium Salt Decomposition
The decomposition of aryl diazonium salts can be initiated by a single electron transfer (SET) from a suitable donor. In the case of 2,3-dichlorobenzene-1-diazonium, this process would involve the acceptance of an electron to form the transient 2,3-dichlorobenzenediazenyl radical. This species is highly unstable and rapidly loses a molecule of dinitrogen to generate the 2,3-dichlorophenyl radical.
The SET process can be either spontaneous (thermal decomposition) or induced by external stimuli such as light (photochemical decomposition) or a chemical reducing agent. While specific studies detailing the thermal and photochemical decomposition of this compound are not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of aryl diazonium salts. The feasibility of the SET process is influenced by the reduction potential of the specific diazonium salt and the oxidation potential of the electron donor.
Role of Initiators and Reducing Agents in Radical Generation
The generation of the 2,3-dichlorophenyl radical from its diazonium precursor can be facilitated by various initiators and reducing agents. These species act as the source of the initial electron in the SET process. Common reducing agents for aryl diazonium salts include:
Metal salts: Cuprous (Cu(I)) salts are classic reagents in Sandmeyer-type reactions, where they are believed to act as SET reagents.
Organic molecules: Certain organic molecules with low ionization potentials can act as electron donors.
Solvated electrons: In radiolytic studies, solvated electrons are potent reducing agents for aryl diazonium salts.
While specific data for the use of various initiators with this compound is limited, the principles governing these reactions are broadly applicable. The choice of initiator can influence the reaction rate and the subsequent fate of the generated aryl radical.
Characterization of Aryl Radical Species and Their Reactivity
Direct observation and characterization of aryl radicals like the 2,3-dichlorophenyl radical are challenging due to their high reactivity and short lifetimes. Electron Spin Resonance (ESR) spectroscopy is a primary technique used to detect and characterize radical intermediates. While specific ESR data for the 2,3-dichlorophenyl radical is not readily found, studies on related aryl radicals provide insights into their electronic structure and geometry.
The 2,3-dichlorophenyl radical, once formed, can undergo several types of reactions:
Hydrogen atom abstraction: It can abstract a hydrogen atom from a suitable donor, such as a solvent molecule, to form 1,2-dichlorobenzene.
Addition to multiple bonds: It can add to double or triple bonds, initiating radical polymerization or other addition reactions.
Halogen atom transfer: It can react with a halogen atom source.
Reaction with trapping agents: It can be intercepted by radical scavengers.
The reactivity of the 2,3-dichlorophenyl radical is influenced by the presence of the two chlorine atoms on the aromatic ring, which affect its electrophilicity and steric hindrance.
Evidence for Radical Pathways: Inhibition Studies (e.g., TEMPO Trapping)
A common method to provide evidence for the involvement of radical intermediates in a reaction mechanism is through inhibition or trapping studies. Radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are often employed for this purpose. If the reaction is inhibited or if a characteristic adduct of the radical and the scavenger is formed, it strongly suggests a radical pathway.
In the context of this compound reactions, the addition of TEMPO would be expected to trap the 2,3-dichlorophenyl radical, forming a stable adduct. The detection of this adduct would serve as compelling evidence for the transient existence of the aryl radical. Although specific studies documenting TEMPO trapping for this particular diazonium salt are not prevalent in the literature, this experimental strategy is a cornerstone for demonstrating radical mechanisms in diazonium chemistry.
Ionic Mechanisms and Cationic Intermediates
In addition to radical pathways, aryl diazonium salts can also react through ionic mechanisms, which involve the formation of a highly reactive aryl cation.
Formation and Reactivity of Aryl Cations
Under certain conditions, particularly in the absence of effective electron donors and in strongly acidic media, this compound can undergo heterolytic cleavage of the C-N bond. This process results in the formation of a dinitrogen molecule and the highly unstable 2,3-dichlorophenyl cation.
Formation of 2,3-Dichlorophenyl Cation:
The formation of aryl cations is generally less favorable than the formation of aryl radicals in many reaction environments. The stability of the resulting cation is a critical factor, and the presence of two electron-withdrawing chlorine atoms on the phenyl ring would be expected to destabilize the 2,3-dichlorophenyl cation.
Once formed, the 2,3-dichlorophenyl cation is a potent electrophile and will rapidly react with any available nucleophile in its vicinity. Common reactions include:
Reaction with water: To form 2,3-dichlorophenol (B42519).
Reaction with halides: To form the corresponding 2,3-dihalo-halobenzene.
Reaction with the solvent: Depending on the solvent used.
The competition between the radical and ionic pathways is a central theme in the chemistry of aryl diazonium salts and is influenced by factors such as the solvent, the nature of the counter-ion, the presence of light, and the addition of catalysts or inhibitors.
Nucleophilic Attack in Ionic Reaction Pathways
Ionic reaction pathways for aryl diazonium salts primarily involve two distinct modes of nucleophilic attack. The first is a direct nucleophilic aromatic substitution (S_NAr-type) where the nucleophile attacks the carbon atom bearing the diazonium group. The second involves the initial loss of dinitrogen gas (N₂) to form a highly reactive aryl cation, which is then trapped by a nucleophile in a manner analogous to an S_N1 reaction.
In the context of this compound, the two chlorine atoms are strongly electron-withdrawing due to their inductive effect. This effect decreases the electron density on the aromatic ring, making the carbon atom attached to the diazonium group more electrophilic and thus more susceptible to direct attack by a nucleophile. However, this same electron-withdrawing effect can destabilize the formation of a positive charge on the ring, which would argue against the formation of an aryl cation.
The reaction of an aryl diazonium salt with a nucleophile (Nu⁻) can be depicted as follows:
Dediazoniation (S_N1-like Pathway): This pathway involves the heterolytic cleavage of the C-N bond, which is often the rate-determining step, to form an aryl cation. This is more common for diazonium salts with electron-donating substituents that can stabilize the resulting cation. For this compound, this pathway is less likely due to the destabilizing effect of the chlorine atoms on the aryl cation.
Ar-N₂⁺ → Ar⁺ + N₂
Ar⁺ + Nu⁻ → Ar-Nu
Nucleophilic Aromatic Substitution (S_NAr-type Pathway): In this mechanism, the nucleophile attacks the ipso-carbon, forming a transient intermediate. The excellent leaving group ability of dinitrogen facilitates this process. The electron-withdrawing chloro groups on the this compound salt would favor this pathway by stabilizing the partial negative charge that may develop on the ring in the transition state leading to the intermediate.
It is also important to consider azo coupling reactions, where the diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring. researchgate.net This is a form of electrophilic aromatic substitution, with the diazonium salt being the attacking species. researchgate.net The electrophilicity of this compound would be enhanced by the chloro substituents, making it a more potent electrophile in such coupling reactions compared to unsubstituted benzenediazonium (B1195382).
Dual Mechanisms and Competing Pathways: Radical vs. Ionic Processes
Aryl diazonium salt reactions are well-known to proceed through either ionic (heterolytic) or radical (homolytic) pathways, with the specific route being highly dependent on the reaction conditions. nih.gov
Ionic pathways are generally favored in the absence of specific radical initiators or catalysts. Reactions such as hydrolysis to form phenols or the Balz-Schiemann reaction for fluorination typically proceed via ionic intermediates. nih.gov
Radical pathways are often initiated by one-electron reduction of the diazonium ion, frequently facilitated by transition metals like copper(I) salts in Sandmeyer-type reactions. libretexts.org Light or other radical initiators can also promote the homolytic cleavage of the C-N bond.
The competition between these pathways for this compound can be summarized as follows:
| Pathway | Initiating Step | Key Intermediates | Favored by | Typical Products |
| Ionic | Heterolytic C-N cleavage or direct nucleophilic attack | Aryl cation (Ar⁺) | Polar solvents, absence of reductants | Phenols, Aryl fluorides |
| Radical | One-electron reduction (Ar-N₂⁺ + e⁻ → Ar-N₂•) | Aryl radical (Ar•) | Cu(I) salts, light, reducing conditions | Aryl chlorides, bromides, cyanides |
This table is illustrative and based on general principles of aryl diazonium chemistry.
The electron-withdrawing nature of the chlorine atoms in this compound makes the diazonium ion a better oxidizing agent, thus facilitating its reduction and favoring the radical pathway in the presence of a suitable reductant like Cu(I). The formation of an aryl radical is followed by the loss of the very stable dinitrogen molecule. The subsequent reaction of the aryl radical with a species from the copper salt or the solvent leads to the final product.
Kinetic and Thermodynamic Studies of Aryl Diazonium Decomposition
The thermal decomposition of aryl diazonium salts in aqueous solution is a well-studied process that typically follows first-order kinetics. whiterose.ac.uk The rate of decomposition is highly sensitive to the nature of the substituents on the aromatic ring, the counter-ion, and the solvent.
For this compound, the two electron-withdrawing chlorine atoms are expected to have a significant impact on its stability. Generally, electron-withdrawing groups increase the stability of aryl diazonium salts by reducing the electron density on the ring, which strengthens the C-N bond and disfavors the formation of an aryl cation. researchgate.net Therefore, this compound is expected to be more thermally stable than the unsubstituted benzenediazonium salt. However, the ortho-chloro substituent might introduce steric strain that could potentially counteract this electronic stabilization to some extent.
The kinetics of decomposition can be monitored by measuring the evolution of nitrogen gas over time. The rate law for a first-order decomposition is given by:
Rate = k[ArN₂⁺]
Where k is the first-order rate constant.
Hypothetical Kinetic Data for Aryl Diazonium Decomposition at 50°C
| Compound | Substituent Effects | Expected Relative Rate Constant (k) | Expected Relative Stability |
| 4-Nitrobenzenediazonium | Strong electron-withdrawing | k_nitro < k_H | High |
| 4-Chlorobenzenediazonium | Electron-withdrawing | k_chloro < k_H | Moderate-High |
| Benzenediazonium | None (Reference) | k_H | Moderate |
| This compound | Two electron-withdrawing groups | k_dichloro < k_chloro | High |
| 4-Methoxybenzenediazonium | Strong electron-donating | k_methoxy > k_H | Low |
Disclaimer: This table presents expected relative trends based on established chemical principles. The values are illustrative and not based on experimental measurements for this compound.
Thermodynamic studies would reveal the activation parameters for the decomposition process. A higher activation energy (Ea) would be expected for the more stable this compound compared to its unsubstituted counterpart, reflecting the greater energy barrier to C-N bond cleavage.
Computational and Theoretical Insights into Reaction Mechanisms for this compound Systems
In the absence of extensive experimental data, computational and theoretical chemistry serves as a powerful tool to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms.
For the this compound system, computational studies could provide valuable insights into:
Molecular Geometry and Electronic Structure: Calculation of bond lengths, bond angles, and charge distribution would reveal how the two chlorine atoms affect the electronic nature of the diazonium group and the aromatic ring.
Reaction Energetics: The energies of reactants, intermediates, transition states, and products for both ionic and radical pathways could be calculated. This would help to determine the most likely reaction mechanism under different conditions by comparing the activation barriers for competing pathways.
Substituent Effects: By comparing the computed properties of this compound with those of unsubstituted benzenediazonium and other substituted analogues, the specific electronic and steric effects of the 2,3-dichloro substitution pattern can be quantified.
Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction pathways, which is crucial as diazonium salt reactivity is often solvent-dependent.
Potential Computational Investigation Areas for this compound
| Computational Method | Information Gained | Relevance to Mechanism |
| Geometry Optimization | Optimized 3D structure, bond lengths, angles | Understanding steric and electronic ground state properties. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Quantifying the electron-withdrawing effect of Cl atoms and the electrophilicity of the diazonium group. |
| Transition State (TS) Searching | Structure and energy of transition states | Determining the activation energy (Ea) for ionic vs. radical decomposition and for nucleophilic attack. |
| Intrinsic Reaction Coordinate (IRC) | Confirms TS connects reactants and products | Validating the calculated reaction pathways. |
This table outlines potential areas of computational research and the insights they could provide for the specified compound.
Such theoretical studies would be invaluable in building a comprehensive understanding of the reactivity of this specific, and complex, aryl diazonium salt, guiding future experimental work.
Reaction Pathways and Transformations of 2,3 Dichlorobenzene 1 Diazonium in Organic Synthesis
Carbon-Carbon (C-C) Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons. 2,3-Dichlorobenzene-1-diazonium salts are valuable precursors for achieving this, participating in a variety of C-C bond-forming reactions.
Sandmeyer-Type Transformations: Introduction of Cyano, Trifluroromethyl, Boryl, and Stannyl (B1234572) Moieties
The Sandmeyer reaction is a classic method for the substitution of an aromatic amino group via its diazonium salt. lumenlearning.commasterorganicchemistry.com This transformation is typically catalyzed by copper(I) salts and provides a route to introduce various functional groups onto the aromatic ring that are otherwise difficult to install directly. lumenlearning.commycollegevcampus.com
Introduction of Cyano and Trifluoromethyl Moieties:
The introduction of a cyano group (–CN) to form 2,3-dichlorobenzonitrile (B188945) is a synthetically useful transformation, as the nitrile can be further elaborated into carboxylic acids, amines, or amides. This is achieved by treating this compound chloride with copper(I) cyanide. lumenlearning.commasterorganicchemistry.com Similarly, a trifluoromethyl group (–CF₃), which is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties, can be introduced using Sandmeyer-type conditions. mycollegevcampus.com
Introduction of Boryl and Stannyl Moieties:
More recent advancements in Sandmeyer-type reactions have expanded their scope to include the introduction of boryl and stannyl groups. The borylation of arenediazonium salts, for instance, can be initiated by manganese compounds, providing access to valuable arylboronate esters. stfc.ac.ukresearchgate.net These boronate esters are key intermediates in Suzuki-Miyaura cross-coupling reactions. The reaction tolerates a range of functional groups, including ethers and halogens. stfc.ac.uk Photocatalytic methods using various catalysts like eosin (B541160) Y or carbon nanodots have also been developed for the borylation of diazonium salts with bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.gov
The introduction of a stannyl group, creating an organostannane, is another important transformation. Organostannanes are crucial coupling partners in Stille cross-coupling reactions. wikipedia.org
Table 1: Examples of Sandmeyer-Type Transformations
| Starting Material | Reagent(s) | Product | Moiety Introduced |
| This compound chloride | CuCN | 2,3-Dichlorobenzonitrile | Cyano (–CN) |
| This compound salt | (CF₃ source), Cu(I) | 1,2-Dichloro-3-(trifluoromethyl)benzene | Trifluoromethyl (–CF₃) |
| This compound salt | B₂pin₂, Mn₂(CO)₁₀, light | 2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boryl (–B(OR)₂) |
| This compound salt | Organotin reagent | (2,3-Dichlorophenyl)trialkylstannane | Stannyl (–SnR₃) |
Aryl Coupling Reactions
Aryl coupling reactions are fundamental in constructing biaryl and substituted aromatic frameworks, which are prevalent in pharmaceuticals, natural products, and materials science.
The Gomberg-Bachmann reaction is a method for the synthesis of biaryl compounds by treating a diazonium salt with an aromatic compound, often in the presence of a base. wikipedia.orglibretexts.org The reaction proceeds through a radical mechanism. hnsbscihmt.org For instance, the reaction of this compound salt with benzene (B151609) would yield 2,3-dichloro-1,1'-biphenyl. While the reaction has a broad scope, yields can sometimes be low due to side reactions. mycollegevcampus.comwikipedia.org Improvements to the classical procedure include the use of diazonium tetrafluoroborates in conjunction with phase-transfer catalysts. wikipedia.orglibretexts.org
The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene or alkyne, typically catalyzed by a metal salt like copper(I) chloride. wikipedia.orgnumberanalytics.com This reaction results in the formation of an arylated and often halogenated product. wikipedia.org The reaction proceeds via a radical mechanism where an aryl radical, generated from the diazonium salt, adds to the unsaturated system. numberanalytics.comnih.gov
For example, the reaction of this compound chloride with an alkene like acrylic acid in the presence of a copper(I) salt would lead to the addition of the 2,3-dichlorophenyl group across the double bond. wikipedia.org Recent advancements have seen the development of photocatalytic Meerwein arylations, which can offer milder reaction conditions and improved yields. nih.govresearchgate.netnih.gov These photocatalytic methods often utilize ruthenium-based catalysts that can be activated by visible light. nih.govresearchgate.net The scope of the Meerwein arylation is broad, tolerating various functional groups on both the diazonium salt and the unsaturated partner. bris.ac.uk
Cross-Coupling Reactions Utilizing Diazonium Salts as Aryl Precursors
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Arenediazonium salts, including this compound, have emerged as valuable coupling partners in these transformations, often exhibiting high reactivity due to the excellent leaving group nature of N₂. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org Arenediazonium salts can effectively replace the traditional aryl halides. nih.govresearchgate.netrsc.org The reaction of this compound salt with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding unsymmetrical biaryl. nih.govbeilstein-journals.org These reactions can sometimes be performed under base-free conditions in alcoholic solvents. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org Aryl diazonium salts are highly effective substrates in Heck-type reactions, often reacting under mild conditions. wikipedia.orgnih.gov For example, reacting this compound salt with an alkene like styrene (B11656) in the presence of a palladium catalyst would produce 2,3-dichloro-stilbene. wikipedia.org
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org Activation of the organosilane is typically required, often using a fluoride (B91410) source or a base. organic-chemistry.org Arenediazonium salts have been successfully employed in Hiyama couplings, providing a route to biaryl compounds under mild, base- and ligand-free conditions in some cases. nih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.orglibretexts.org While arenediazonium salts have been explored in Stille-type couplings, their effectiveness can be influenced by the reaction conditions, with some studies noting challenges compared to their use in Suzuki-Miyaura reactions. nih.govresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Biaryl |
| Heck | Alkene | Pd catalyst, base | Substituted Alkene |
| Hiyama | Organosilane | Pd catalyst, activator | Biaryl |
| Stille | Organostannane | Pd catalyst | Biaryl |
Sonogashira-Type Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org Arenediazonium salts, such as this compound, have emerged as highly reactive and economical alternatives to aryl halides in these coupling reactions. wikipedia.orgcitycollegekolkata.orgresearchgate.net The high reactivity of the diazonium group often allows for milder reaction conditions. wikipedia.org
The reaction can be performed using in situ generated diazonium salts, providing a more direct route to the desired aryl alkynes. wikipedia.org For instance, anilines can be transformed into the corresponding diazonium salt and subsequently coupled with a terminal alkyne in a one-pot procedure. wikipedia.org Various palladium catalysts and ligands can be employed, and in some cases, phosphine-free conditions are preferred to avoid side reactions. citycollegekolkata.org A dual catalytic system of palladium and gold has also been reported to be effective. citycollegekolkata.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this methodology to other dichlorinated aryl diazonium salts suggests its feasibility.
Table 1: Illustrative Sonogashira Coupling of Aryl Diazonium Salts with Terminal Alkynes
| Diazonium Salt Precursor | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Aniline (B41778) | Phenylacetylene | Pd(OAc)₂ / Tri(2-furyl)phosphine | - | DMSO | 1-Phenyl-2-phenylethyne | Good | nih.gov |
| 4-Bromoaniline | Phenylacetylene | PdCl₂ / AuCl / IPr·HCl | DBMP | Acetonitrile | 1-(4-Bromophenyl)-2-phenylethyne | Moderate to Good | citycollegekolkata.org |
| 4-Nitroaniline | Trimethylsilylacetylene | Ru(bpy)₃₂ / PPh₃AuCl | - | Acetonitrile | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | - | nih.gov |
This table presents representative examples of Sonogashira couplings with various substituted anilines as precursors for the diazonium salt, illustrating the general conditions and potential outcomes.
Gold-Catalyzed Coupling and Cyclization Processes
Gold catalysts have gained prominence in organic synthesis due to their unique ability to activate alkynes and allenes towards nucleophilic attack. nih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.comnih.gov In the context of diazonium salt chemistry, gold catalysis can facilitate various transformations, including coupling and cyclization reactions. Gold(I) complexes, for example, can catalyze the cyclization of alkynol-based compounds to generate diverse heterocyclic structures. mdpi.comnih.gov
While direct examples of gold-catalyzed reactions specifically employing this compound are not prevalent in the literature, the established reactivity of gold with both diazonium salts and unsaturated systems suggests potential applications. beilstein-journals.orgbeilstein-journals.org For instance, a gold catalyst could potentially mediate the coupling of this compound with a suitable alkyne, followed by an intramolecular cyclization to construct complex polycyclic systems. The reaction mechanism would likely involve the activation of the alkyne by the gold catalyst, followed by attack of a nucleophile or a subsequent cyclization event. beilstein-journals.org
Radical Addition Reactions to Alkenes, Alkynes, and Aromatic Compounds
The diazonium group can serve as a precursor to aryl radicals, which can then participate in a variety of addition reactions. nih.govbiotechjournal.inwikipedia.org Visible-light photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals from aryldiazonium salts. citycollegekolkata.orgnih.gov These radicals readily add to carbon-carbon double and triple bonds, as well as aromatic rings, to form new carbon-carbon bonds. citycollegekolkata.orgnih.govbiotechjournal.in
For example, the photocatalytic arylation of alkenes with aryldiazonium salts can lead to the formation of stilbene (B7821643) derivatives. citycollegekolkata.org The reaction is proposed to proceed via a radical pathway initiated by the photocatalyst. citycollegekolkata.org While specific data for this compound is scarce, the general reactivity of aryldiazonium salts in these transformations is well-established. The substitution pattern on the aromatic ring can influence the reaction's efficiency and selectivity.
Cascade Radical Cyclization Strategies
Cascade radical cyclizations are powerful transformations that allow for the rapid construction of complex polycyclic structures from simple acyclic precursors in a single step. researchgate.netijirset.comnih.govrsc.org These reactions are often initiated by the generation of a radical species that then undergoes a series of intramolecular cyclizations. Aryldiazonium salts, including this compound, can serve as efficient precursors for the initiating aryl radical. nih.gov
The generated aryl radical can add to a tethered unsaturated moiety, such as an alkene or alkyne, to initiate the cascade. The resulting radical intermediate can then participate in further cyclizations until a stable product is formed. These reactions can be triggered by various methods, including thermal or photochemical initiation, or through the use of a radical initiator. beilstein-journals.orgijirset.comrsc.org The development of visible-light-promoted cascade radical cyclizations offers a particularly mild and environmentally friendly approach. nih.gov
Azo Coupling Reactions: Synthesis of Azo Dyes and Pigments
Azo coupling is a classic and widely used reaction for the synthesis of azo dyes and pigments, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. wikipedia.orgnih.govbeilstein-journals.orgwikipedia.orgresearchgate.netijirset.comnih.govnih.govunb.caacu.edu.inrsc.orgyoutube.comstackexchange.com In this electrophilic aromatic substitution reaction, the aryldiazonium cation, such as that derived from 2,3-dichloroaniline (B127971), acts as the electrophile and attacks an electron-rich coupling component, typically a phenol (B47542) or an aniline derivative. wikipedia.orgyoutube.comstackexchange.com
The position of the coupling on the nucleophilic partner is directed by the existing substituents. For phenols and naphthols, the coupling usually occurs at the para position to the hydroxyl group, unless this position is blocked, in which case ortho coupling is observed. wikipedia.orgstackexchange.com The reaction is typically carried out in a cold, alkaline, or mildly acidic solution. biotechjournal.inwikipedia.org The resulting azo compounds are often intensely colored due to the extended conjugated system. wikipedia.org
Table 2: Synthesis of Azo Dyes from Dichloroanilines and Naphthol Derivatives
| Diazonium Component (from) | Coupling Component | Reaction Conditions | Product Color | Reference |
| 2,3-Dichloroaniline | β-Naphthol | Cold, alkaline (NaOH) solution | Orange-Red (Predicted) | biotechjournal.inwikipedia.org |
| 2-Chloroaniline | Phenol | - | - | researchgate.net |
| Substituted Anilines | α-Naphthol | Cold, alkaline (NaOH) solution | Brownish | biotechjournal.innih.gov |
| Substituted Anilines | β-Naphthol | Cold, alkaline (NaOH) solution | Orange | nih.gov |
This table provides examples of azo coupling reactions involving chloro-substituted anilines and various coupling partners, illustrating the general methodology and expected outcomes.
Carbon-Heteroatom (C-X) Bond Forming Reactions
The introduction of heteroatoms onto an aromatic ring is a crucial transformation in medicinal chemistry and materials science. The diazonium group of this compound can be readily replaced by various heteroatoms, providing access to a wide range of functionalized aryl compounds.
Halogenation Reactions: Synthesis of Aryl Halides (e.g., Balz-Schiemann Fluorination, Iododediazoniation)
The displacement of the diazonium group by a halogen atom is a well-established and synthetically useful transformation.
Iododediazoniation , the replacement of the diazonium group with iodine, can be achieved by treating the diazonium salt with an iodide source, such as potassium iodide. This reaction provides a straightforward route to aryl iodides, which are themselves valuable intermediates for further cross-coupling reactions. citycollegekolkata.orgresearchgate.net The synthesis of 1,2-dichloro-3-iodobenzene (B1582814) from 2,3-dichloroaniline via its diazonium salt is a feasible transformation based on established methodologies. researchgate.net
Table 3: Halogenation of Dichlorobenzenediazonium Salts
| Starting Material (Amine) | Reagent(s) | Reaction Type | Product | Reported Yield (%) | Reference |
| 2,3-Dichloroaniline | 1. NaNO₂, HBF₄; 2. Heat | Balz-Schiemann | 1,2-Dichloro-3-fluorobenzene | Not specified | unb.canih.gov |
| 2,6-Dichloroaniline | 1. NaNO₂, HCl; 2. HBF₄; 3. Heat | Balz-Schiemann | 2,6-Dichlorofluorobenzene (B1295312) | Not specified | google.com |
| 2,3-Dichloroaniline | 1. NaNO₂, HCl; 2. KI | Iododediazoniation | 1,2-Dichloro-3-iodobenzene | Not specified | researchgate.net |
| Aniline | 1. NaNO₂, HCl; 2. KI | Iododediazoniation | Iodobenzene | Good | General Knowledge |
This table illustrates the general procedures for the halogenation of dichlorinated anilines via their diazonium salts. Yields are often substrate-dependent.
Hydroxylation: Formation of Phenols
The conversion of this compound salt to 2,3-dichlorophenol (B42519) is a synthetically important transformation. This reaction is typically achieved through the hydrolysis of the diazonium salt.
One common method involves the simple warming of an aqueous solution of the freshly prepared diazonium salt. researchgate.net The diazonium group is an excellent leaving group (as dinitrogen gas), allowing for its displacement by a water molecule, which acts as the nucleophile. Subsequent deprotonation of the resulting oxonium ion yields the corresponding phenol. While straightforward, this method can sometimes lead to the formation of tarry by-products. nih.gov
A more refined and higher-yielding approach involves the use of a two-phase system consisting of cyclopentyl methyl ether (CPME) and water. nih.gov In this system, the diazonium salt, prepared from the corresponding aniline, is hydrolyzed to the phenol. This method has been shown to be highly effective, providing the desired phenol in high yield within a short reaction time. For instance, the hydrolysis of a diazonium salt in a CPME/water system has been reported to yield the corresponding phenol in 96% yield in just 20 minutes. nih.gov The use of this two-phase system helps to minimize the formation of undesirable side products. nih.gov The formation of 2,3-dichlorophenol as an impurity has also been noted in the synthesis of 2,3-dichlorobenzaldehyde (B127699) from the corresponding diazonium salt, further confirming this transformation pathway. buct.edu.cn
Table 1: Hydroxylation of this compound
| Reagent(s) | Product | Reaction Conditions | Yield |
| Water | 2,3-Dichlorophenol | Warming the aqueous solution | Moderate |
| Water, Cyclopentyl methyl ether (CPME) | 2,3-Dichlorophenol | Two-phase system | High (up to 96%) |
Amination and Azidation
The diazonium group of this compound can be replaced by nitrogen-containing nucleophiles to yield aminated and azidated products.
Amination: The direct replacement of the diazonium group with an amino group can be challenging. However, related transformations provide pathways to aminated 2,3-dichlorobenzene derivatives. For example, the synthesis of 2,3-dichlorophenylpiperazine has been achieved starting from 2,3-dichloroaniline. google.com In this process, the aniline is first converted to the corresponding diazonium salt, which is then transformed into an aryl iodide. This aryl iodide subsequently undergoes a copper-catalyzed amination with piperazine (B1678402) to furnish the final product. google.com While not a direct displacement on the diazonium salt, this sequence highlights the utility of the diazonium intermediate in the synthesis of complex amines. General methods for the amination of aryl halides, which can be formed from diazonium salts, often employ transition metal catalysts, such as palladium or copper, to facilitate the C-N bond formation with ammonia (B1221849) or its surrogates. youtube.comwikipedia.org
Azidation: The introduction of an azide (B81097) group is a more direct transformation. Aryl diazonium salts readily react with sodium azide (NaN₃) to produce the corresponding aryl azides. This reaction is a straightforward and efficient method for the synthesis of these compounds. acs.org The resulting 2,3-dichloroazidobenzene is a valuable intermediate for further synthetic transformations, such as the construction of 1,2,3-triazole rings through cycloaddition reactions with alkynes. acs.org The synthesis of aromatic vicinal diazides can also be achieved from 2-azidoanilines via diazotization followed by treatment with sodium azide. acs.org
Table 2: Amination and Azidation of this compound
| Reaction | Reagent(s) | Intermediate/Product | Notes |
| Amination (indirect) | 1. H₂SO₄, NaNO₂ 2. KI 3. Piperazine, CuI, Proline, K₂CO₃, DMSO | 2,3-Dichloroiodobenzene (intermediate), then 1-(2,3-Dichlorophenyl)piperazine | Illustrates the use of the diazonium salt to form an intermediate for subsequent amination. google.com |
| Azidation | Sodium azide (NaN₃) | 2,3-Dichloroazidobenzene | Direct displacement of the diazonium group. |
Thiolation and Phosphorylation
The diazonium functionality can also be displaced by sulfur and phosphorus nucleophiles, leading to the formation of thiols and phosphonic acids, respectively.
Thiolation: The introduction of a thiol group can be achieved through several methods. A common approach involves the reaction of the diazonium salt with potassium ethyl xanthate (CH₃CH₂OCS₂K). This reaction forms an aryl xanthate ester, which can then be hydrolyzed to the corresponding thiophenol. This method provides a reliable route to aromatic thiols from their corresponding anilines via the diazonium intermediate. buct.edu.cn Another strategy for preparing hydroxythiophenols involves the oxidation of an aminothiophenol to a disulfide, followed by the formation of a bis-diazonium salt, which is then hydrolyzed and reduced to the final product. youtube.com
Phosphorylation: The synthesis of arylphosphonic acids from aryldiazonium salts is a known transformation. A key method involves the reaction of an aryldiazonium fluoborate salt with phosphorus trichloride (B1173362) (PCl₃) in an organic solvent, often in the presence of a copper salt catalyst. This reaction leads to the formation of an arylphosphonic acid. The isolation and purification of these acids can be challenging due to their high solubility in water and many organic solvents. The use of this diazo reaction provides a valuable route to arylphosphonic acids that may be difficult to access through other synthetic methods.
Table 3: Thiolation and Phosphorylation of this compound
| Reaction | Reagent(s) | Intermediate/Product | Notes |
| Thiolation | Potassium ethyl xanthate (CH₃CH₂OCS₂K) | 2,3-Dichlorophenyl xanthate (intermediate), then 2,3-Dichlorothiophenol | The xanthate is subsequently hydrolyzed to the thiol. |
| Phosphorylation | Phosphorus trichloride (PCl₃), Copper catalyst | 2,3-Dichlorophenylphosphonic acid | Typically performed on the diazonium fluoborate salt. |
Advanced Catalytic Strategies for Aryl Diazonium Chemistry: Focus on 2,3 Dichlorobenzene 1 Diazonium Applications
Photoredox Catalysis in Diazonium Salt Transformations
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high efficiency and selectivity. researchgate.net This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to activate substrates like aryl diazonium salts. nih.govedinst.com
Mechanism of Photosensitized Activation and Electron Transfer
The activation of an aryl diazonium salt, such as 2,3-dichlorobenzene-1-diazonium, via photoredox catalysis begins with the absorption of light by a photosensitizer (PS). nih.gov This elevates the photosensitizer to an excited state (PS*). The excited photosensitizer can then interact with the diazonium salt in a process called quenching.
In an oxidative quenching cycle, the excited photosensitizer donates an electron to the aryl diazonium salt. nih.govnih.gov This single-electron transfer (SET) generates an aryl radical and the oxidized form of the photocatalyst. nih.gov The aryl diazonium salt is reduced, leading to the cleavage of the C-N bond and the release of dinitrogen gas (N₂), a thermodynamically favorable process. nih.gov The resulting highly reactive 2,3-dichlorophenyl radical can then participate in various bond-forming reactions. nih.govmasterorganicchemistry.com
A general mechanism for the photosensitized activation of an aryl diazonium salt is depicted below:
Application in C-B and C-C Bond Formations
The 2,3-dichlorophenyl radical generated through photoredox catalysis can be trapped by various reagents to form new carbon-boron (C-B) and carbon-carbon (C-C) bonds. These reactions are valuable for the synthesis of complex organic molecules.
C-B Bond Formation: A photo-induced borylation reaction of aryl diazonium salts has been demonstrated. edinst.comelsevierpure.comnih.gov This transformation allows for the introduction of a boronic acid or ester group onto the aromatic ring, providing a versatile handle for subsequent cross-coupling reactions. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general applicability of the method to a range of aryl diazonium salts suggests its potential utility for this substrate. edinst.comelsevierpure.comnih.gov
C-C Bond Formation: Photoredox catalysis facilitates various C-C bond-forming reactions involving aryl radicals. These include the arylation of heteroarenes and alkenes. researchgate.netresearchgate.net For instance, the direct C-H arylation of heterocycles with aryl diazonium salts has been achieved using organic dyes like Eosin (B541160) Y as the photocatalyst. researchgate.net The mechanism involves the generation of the aryl radical, which then adds to the electron-rich heterocycle. researchgate.net Nickel and photoredox dual catalysis has also been employed for the cross-coupling of unactivated C(sp³)–H bonds with chloroformates, showcasing the versatility of radical-based C-C bond formation. princeton.edu
| Reaction Type | Description | Potential Product from this compound |
|---|---|---|
| C-B Bond Formation | Introduction of a boryl group onto the aromatic ring. | 2,3-Dichlorophenylboronic acid or its esters |
| C-C Bond Formation | Formation of a new bond between the 2,3-dichlorophenyl radical and a carbon-based nucleophile/coupling partner. | 2-(2,3-Dichlorophenyl)furan, 1-(2,3-Dichlorophenyl)alkenes, etc. |
Metal-Free Photoredox Arylations
A significant advantage of photoredox catalysis is the ability to perform reactions under metal-free conditions. nih.govrsc.org This is particularly relevant in the synthesis of pharmaceuticals and electronic materials where metal contamination can be a concern. Organic dyes, such as Eosin Y and 10-phenylphenothiazine (PTH), can serve as effective photoredox catalysts for the generation of aryl radicals from diazonium salts. researchgate.netrsc.org These metal-free systems have been successfully applied to the C-H arylation of various heteroarenes. researchgate.netrsc.org A metal-free, photocatalytic dioxygenative reaction of aryl diazonium salts with aryl alkynes has also been developed for the synthesis of vicinal diketones. rsc.org
Continuous Flow Photoredox Processes for Enhanced Safety and Efficiency
Aryl diazonium salts can be thermally unstable and potentially explosive, posing safety risks, especially on a larger scale. masterorganicchemistry.comresearchgate.net Continuous flow technology offers a safer and more efficient alternative to traditional batch reactions. researchgate.netmit.edu In a flow reactor, small volumes of reactants are continuously mixed and irradiated, minimizing the accumulation of hazardous intermediates. mit.edu The high surface-area-to-volume ratio of microreactors allows for efficient light penetration, leading to shorter reaction times and higher throughput. mit.edunih.gov This technology has been successfully applied to various photocatalytic transformations, including those involving diazonium salts, demonstrating improved safety, conversion, and selectivity. researchgate.netnih.govbohrium.comnih.gov
Electrochemical Functionalization of Aryl Diazonium Salts
Electrochemistry provides another powerful and sustainable approach for the functionalization of aryl diazonium salts. rsc.org By controlling the electrode potential, the reduction of the diazonium salt can be precisely initiated, avoiding the need for chemical reductants. rsc.org
Mechanism of Electrochemical Reduction: Single- and Two-Electron Transfers
The electrochemical reduction of aryl diazonium salts, including this compound, typically proceeds through one or more electron transfer steps at the cathode.
Single-Electron Transfer (SET): The most common pathway involves a single-electron transfer from the electrode surface to the diazonium salt. This reduction leads to the formation of a highly reactive aryl radical and the expulsion of nitrogen gas. nih.govresearchgate.netacs.org The generated aryl radical can then react with the electrode surface to form a covalent bond (grafting) or react with other species in the solution to form new bonds. nih.govacs.org
Ar-N₂⁺ + e⁻ → Ar• + N₂
Two-Electron Transfer: In some cases, a second electron transfer can occur. The aryl radical formed in the initial SET can be further reduced at the electrode surface to form an aryl anion. nih.gov This two-electron reduction pathway opens up different reactivity profiles, allowing for reactions with electrophiles.
Ar• + e⁻ → Ar⁻
Cyclic voltammetry studies of various aryl diazonium salts have shown two distinct irreversible cathodic peaks, which are attributed to the reduction of the diazonium salt to the corresponding aryl radical and the subsequent reduction of the aryl radical to the aryl anion. nih.gov The reduction potential is influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups, such as the chlorine atoms in this compound, are expected to make the reduction easier. nih.gov
| Electron Transfer | Intermediate Formed | Subsequent Reactivity |
|---|---|---|
| Single-Electron Transfer | Aryl Radical (e.g., 2,3-dichlorophenyl radical) | Grafting to electrode surface, radical addition to alkenes, etc. |
| Two-Electron Transfer | Aryl Anion (e.g., 2,3-dichlorophenyl anion) | Reaction with electrophiles. |
Generation of Aryl Radicals and Aryl Anions for Synthetic Transformations
The controlled generation of highly reactive aryl radicals and, to a lesser extent, aryl anions from this compound salts opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. The dediazoniation process, which involves the irreversible loss of a nitrogen molecule (N2), is the driving force for the formation of these reactive species. nih.govmychemblog.com
The primary route to generating the 2,3-dichlorophenyl radical is through a one-electron reduction of the diazonium salt. nih.gov This can be achieved through various methods, including chemical reduction, electrochemical processes, or photochemically induced electron transfer. nih.govtaylorandfrancis.com Once formed, the 2,3-dichlorophenyl radical is a highly reactive intermediate capable of participating in a variety of synthetic transformations, such as addition to double bonds, aromatic substitution, and atom transfer reactions.
While the generation of aryl radicals from diazonium salts is a well-established process, the formation of aryl anions is less common but can be achieved under specific conditions. This typically involves a two-electron reduction of the diazonium salt. The resulting 2,3-dichlorophenyl anion is a potent nucleophile that can be utilized in reactions with various electrophiles.
The synthetic utility of these reactive intermediates derived from this compound is vast. The radical species can be trapped by various radical acceptors, leading to the formation of new C-C bonds. For instance, in a hypothetical reaction, the 2,3-dichlorophenyl radical could add to an activated alkene, such as an acrylate, to form a new carbon-centered radical, which can then be further transformed.
Table 1: Hypothetical Synthetic Transformations of 2,3-Dichlorophenyl Radical
| Reaction Type | Reactant | Product | Potential Application |
| Radical Addition | Methyl acrylate | Methyl 3-(2,3-dichlorophenyl)propanoate | Synthesis of substituted propanoates |
| Aromatic Substitution | Benzene (B151609) | 2,3-dichloro-1,1'-biphenyl | Synthesis of polychlorinated biphenyls (PCBs) |
| Atom Transfer | Carbon tetrachloride | 1,2,3-trichlorobenzene | Synthesis of polychlorinated benzenes |
This table presents hypothetical examples based on the known reactivity of aryl radicals. Specific experimental data for this compound was not available in the search results.
Surface Electrografting Mechanisms and Control of Film Growth
The electrochemical reduction of this compound provides a powerful method for the covalent modification of various surfaces, a process known as electrografting. nih.govmdpi.com This technique allows for the formation of robust and stable organic thin films with tailored properties, finding applications in areas such as biosensors, corrosion protection, and molecular electronics. nih.govnih.govnih.gov
The fundamental mechanism of electrografting involves the one-electron reduction of the diazonium cation at the electrode surface. nih.gov This generates the highly reactive 2,3-dichlorophenyl radical, which then forms a covalent bond with the substrate material. mdpi.com This process can be applied to a wide range of conductive and semiconductive surfaces, including gold, glassy carbon, and silicon. nih.govmdpi.comdiva-portal.org
A key challenge in electrografting is the control of film thickness and morphology. The initially formed aryl radicals can react not only with the surface but also with already grafted aryl layers, leading to the formation of disordered multilayers. nih.gov Several strategies have been developed to control this film growth:
Control of Electrochemical Parameters: The thickness of the grafted film can be influenced by the applied potential, the number of voltammetric cycles, and the concentration of the diazonium salt in the electrolyte solution. mdpi.comnih.gov Lower concentrations and fewer cycles generally lead to thinner films. nih.gov
Use of Radical Scavengers: The addition of radical scavengers to the grafting solution can effectively inhibit the polymerization process. These scavengers intercept the aryl radicals in the solution before they can contribute to multilayer growth, allowing for the formation of a more ordered monolayer. researchgate.net
Steric Hindrance: Employing diazonium salts with bulky substituents can sterically hinder the formation of multilayers, promoting the growth of thinner, more controlled films.
Table 2: Parameters Influencing Electrografted Film Thickness of Aryl Diazonium Salts
| Parameter | Effect on Film Thickness | Reference |
| Diazonium Salt Concentration | Higher concentration leads to thicker films. nih.gov | nih.gov |
| Number of CV Cycles | More cycles result in thicker films. mdpi.com | mdpi.com |
| Scan Rate | Can influence film morphology and thickness. nih.gov | nih.gov |
| Addition of Radical Scavengers | Leads to the formation of thinner, more uniform films. researchgate.net | researchgate.net |
This table summarizes general principles of electrografting. Specific data for this compound was not found.
Transition Metal-Catalyzed Reactions with Aryl Diazonium Salts
Transition metal catalysis has revolutionized organic synthesis, and aryl diazonium salts have proven to be excellent coupling partners in a variety of these transformations. The high reactivity of the diazonium group allows for milder reaction conditions compared to traditional aryl halides.
Expansion of Cross-Coupling Repertoire
This compound can be effectively employed in a range of palladium-catalyzed cross-coupling reactions to form C-C bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
The Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene, can be readily adapted for aryl diazonium salts. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes in the presence of a palladium catalyst would provide a direct route to 2,3-dichlorophenyl substituted alkenes. nih.govnih.gov
The Suzuki-Miyaura reaction , a powerful method for the formation of biaryl compounds, can also utilize this compound as the electrophilic partner. libretexts.orgrsc.orgnih.gov Coupling with a variety of arylboronic acids or their esters would yield a diverse range of 2,3-dichlorophenyl-substituted biaryls. The use of diazonium salts in Suzuki-Miyaura reactions can often be performed under base-free conditions, which is advantageous for substrates sensitive to basic media. nih.gov
The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation where this compound can be used. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides access to 2,3-dichlorophenyl-substituted alkynes, which are valuable building blocks in organic synthesis.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Diazonium Salts
| Reaction Name | Coupling Partner | Product Type | Key Advantages |
| Heck Reaction | Alkene | Substituted Alkene | Milder conditions than with aryl halides. wikipedia.orgnih.gov |
| Suzuki-Miyaura Reaction | Arylboronic Acid/Ester | Biaryl | Can be performed under base-free conditions. libretexts.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Access to functionalized alkynes. wikipedia.orglibretexts.org |
This table provides a general overview. Specific examples with this compound were not found in the search results.
Dual Catalysis Systems (e.g., Palladium and Photoredox)
A recent and exciting development in catalysis is the combination of two distinct catalytic cycles in a single reaction vessel. Dual catalysis systems, particularly those combining palladium catalysis with photoredox catalysis, have emerged as a powerful tool for enabling novel and challenging transformations. researchgate.netnih.govnih.govrsc.org
In the context of aryl diazonium salt chemistry, a dual palladium and photoredox catalytic system can be employed for C-H functionalization reactions. researchgate.net The photoredox catalyst, upon excitation by visible light, can induce the reduction of the this compound salt to the corresponding 2,3-dichlorophenyl radical. This radical can then be intercepted by a palladium catalyst, which facilitates the cross-coupling with a C-H bond of another substrate. researchgate.net
This dual catalytic approach offers several advantages, including the ability to perform reactions under mild, room-temperature conditions and the avoidance of harsh oxidants or high temperatures often required in traditional C-H activation methods. researchgate.net The versatility of this system allows for the arylation of a wide range of substrates with this compound.
Table 4: Components of a Dual Palladium and Photoredox Catalytic System
| Component | Role | Example |
| Aryl Diazonium Salt | Aryl source | This compound |
| Palladium Catalyst | Cross-coupling | Pd(OAc)2, Pd(dba)2 |
| Photoredox Catalyst | Radical generation | Ru(bpy)3Cl2, Ir(ppy)3 |
| Light Source | Catalyst excitation | Blue LEDs, compact fluorescent lamp |
| Substrate | C-H bond source | Arenes, heteroarenes |
This table outlines the general components of a dual catalytic system. Specific applications with this compound would require experimental investigation.
Surface Chemistry and Nanomaterials Functionalization Utilizing 2,3 Dichlorobenzene 1 Diazonium and Aryl Diazonium Salts
Covalent Grafting of Aryl Layers onto Diverse Substrates
The versatility of aryl diazonium salt chemistry allows for the covalent modification of a broad spectrum of materials, a critical advantage for creating functional interfaces in diverse technological fields.
Functionalization of Metallic Surfaces (e.g., Gold, Copper, Platinum)
Aryl diazonium salts are extensively used to modify metallic surfaces, with gold being a particularly well-studied substrate. The reduction of diazonium salts on gold surfaces leads to the formation of a strong, covalent Au-C bond. nih.govacs.org This covalent linkage provides significantly greater stability compared to the more traditional thiol-gold self-assembled monolayers (SAMs), which are susceptible to detachment. chemrxiv.org The facile reduction of diazonium salts can be achieved through electrochemical methods, chemical reagents, or even spontaneously, resulting in robustly modified gold surfaces. nih.gov This enhanced stability is crucial for applications in electronics, sensors, and medical implants. nih.gov
Beyond gold, this functionalization strategy has been successfully applied to other metals like copper and platinum. mdpi.comnih.gov On copper, for instance, electrochemical reduction of aryl diazonium salts has been employed to graft dielectric films. acs.org Similarly, platinum microbands have been functionalized using diazonium chemistry, demonstrating the broad applicability of this method across different metallic substrates. researchgate.net The ability to form stable organic layers on these metals opens up possibilities for creating bimetallic electrodes and other advanced materials. rsc.org
Modification of Semiconductor Materials (e.g., Silicon, ITO, FTO)
The functionalization of semiconductor surfaces is paramount for the development of advanced electronic and optoelectronic devices. Aryl diazonium salts provide an effective means to covalently modify materials like silicon (Si), indium tin oxide (ITO), and fluorine-doped tin oxide (FTO). The grafting process on silicon surfaces often involves the formation of a Si-C covalent bond, leading to a stable organic layer. mdpi.com This has been demonstrated on polycrystalline silicon nanoribbons, where functionalization with aryl diazonium salts enhanced the detection of heavy metal ions. mdpi.com
The modification of transparent conductive oxides like ITO and FTO is also of significant interest. The ability to graft organic layers onto these materials allows for the tuning of their surface properties, which is crucial for applications in displays, solar cells, and sensors. The robust nature of the aryl-substrate bond ensures the long-term stability and performance of these functionalized semiconductor devices.
Functionalization of Carbon-Based Materials (e.g., Carbon Nanotubes, Graphene, Glassy Carbon, Diamond)
Carbon-based materials, with their unique electronic and mechanical properties, are prime candidates for functionalization using aryl diazonium salts. The electrochemical reduction of these salts on carbon electrodes, such as glassy carbon (GC) and highly oriented pyrolytic graphite (B72142) (HOPG), results in the covalent attachment of aryl groups. acs.org This process has been shown to be a versatile method for derivatizing carbon surfaces with a wide array of functional groups. acs.org
This chemistry extends to nanostructured carbon materials as well. Carbon nanotubes (CNTs) and graphene can be effectively functionalized through the reaction with aryl radicals generated from diazonium salts. nih.govacs.org This covalent modification can alter the electronic properties of these materials and introduce new functionalities for applications in composites, sensors, and electronics. nih.govresearchgate.net For instance, the grafting of aryl layers on graphene nanoplatelets has been shown to control their interfacial properties for selective ion sensing. researchgate.net The functionalization of diamond surfaces has also been achieved, highlighting the broad scope of this technique for modifying various allotropes of carbon. researchgate.net
Grafting onto Oxide and Insulating Substrates
A significant advantage of diazonium chemistry is its applicability to oxide and insulating surfaces, where other functionalization methods may be less effective. consensus.app Research has demonstrated the successful grafting of aryl layers onto oxide materials like iron oxide nanoparticles. researchgate.net In this case, it is proposed that a covalent aryl-O bond is formed at the surface. researchgate.net This capability is crucial for the development of functional nanocomposites and biomedical applications. nih.gov
The modification of insulating materials, such as silicon carbon nitride (SiCN) and other glassy materials, has also been reported. mdpi.com This opens up possibilities for the surface functionalization of optical fibers and nanomechanical biosensors, where stable and robust coatings are essential. mdpi.com The ability to graft onto such a wide range of substrates underscores the remarkable versatility of aryl diazonium salts in surface science. frontiersin.org
Control of Aryl Layer Growth: Monolayer Formation and Multilayer Structures
A key challenge in the surface modification with aryl diazonium salts is controlling the thickness of the grafted layer. The high reactivity of the aryl radicals can lead to the formation of disordered and loosely packed multilayers, as the radicals can react not only with the substrate but also with already grafted aryl groups. nih.govresearchgate.net However, for many applications, the formation of a well-defined monolayer is highly desirable.
Several strategies have been developed to achieve monolayer or controlled multilayer formation. One approach involves using diazonium salts with bulky substituents that sterically hinder the formation of multilayers. researchgate.net For example, the use of 3,5-di-tert-butylbenzenediazonium has been shown to produce strictly monolayered films. researchgate.net Another strategy is to control the experimental conditions, such as the concentration of the diazonium salt and the reaction time. nih.gov It has been demonstrated that the number of grafted layers on a glassy carbon electrode is linearly dependent on the concentration of the diazonium salt. nih.gov
Furthermore, the use of unconventional grafting media, such as room-temperature ionic liquids (RTILs), has been shown to promote monolayer formation. nih.govconsensus.app The specific properties of RTILs can help to limit the growth of the aryl layers. The use of pre-organized structures like calixarenes as the diazonium salt platform is another effective method for creating dense and compact monolayers. nih.govconsensus.app These approaches provide a greater degree of control over the architecture of the grafted layer, enabling the rational design of functional surfaces. springerprofessional.de
Functionalization of Nanoparticles and Colloidal Systems (e.g., Plasmonic Nanomaterials, Nickel Phosphide (B1233454) Nanocrystals)
The functionalization of nanoparticles and colloidal systems is a critical step in harnessing their unique properties for various applications. Aryl diazonium salts offer a powerful method for modifying the surface of a wide range of nanomaterials, providing stable and robust coatings. nih.gov
Plasmonic nanomaterials, such as gold and silver nanoparticles, have been a major focus of functionalization using diazonium chemistry. The strong covalent bond formed between the aryl layer and the nanoparticle surface provides enhanced stability compared to traditional ligands. nih.govacs.org This is particularly important for applications in biosensing, bioimaging, and nanomedicine, where the stability of the nanoparticle-ligand conjugate is crucial. nih.gov Plasmon-mediated reduction of diazonium salts has also been explored as a novel method for regioselective functionalization of anisotropic gold nanorods and for the rapid functionalization of colloidal gold nanoparticles. chemrxiv.orgnih.govchemrxiv.org
Beyond plasmonic materials, aryl diazonium salts have been successfully used to functionalize other types of nanocrystals. For example, nickel phosphide (Ni₂P) nanocrystals have been covalently functionalized using aryl-diazonium salts, leading to improved electrocatalytic activity and stability for the hydrogen evolution reaction. researchgate.netscispace.comchemrxiv.org The surface coverage of the aryl groups could be controlled by the reactivity of the diazonium salt. researchgate.netscispace.com This demonstrates the potential of diazonium chemistry to tailor the surface properties of catalytic nanomaterials for enhanced performance. The ability to functionalize such a diverse range of nanoparticles highlights the broad utility of aryl diazonium salts in nanotechnology. researchgate.netifremer.fr
Applications in Hybrid Material Design and Surface Modification for Specific Properties
The versatility of 2,3-dichlorobenzene-1-diazonium and other aryl diazonium salts extends to the design of advanced hybrid materials and the precise tailoring of surface properties. The ability to form strong, covalent bonds with a wide array of substrates makes these compounds invaluable tools for creating functionalized surfaces with specific characteristics, such as controlled wettability, enhanced biocompatibility, and improved electrical conductivity. wiley.comnih.gov This section explores the application of aryl diazonium salts in creating sophisticated materials with tailored functionalities.
The core principle behind this application lies in the generation of highly reactive aryl radicals from diazonium salts. nih.gov These radicals readily form covalent bonds with various surfaces, including metals, semiconductors, and polymers, resulting in a robust and stable modification. nih.govnih.gov The specific properties of the resulting hybrid material are determined by the functional groups present on the aryl ring of the diazonium salt. This allows for a high degree of customization in material design.
Research Findings in Surface Modification
Recent research has demonstrated the efficacy of aryl diazonium salts in modifying surfaces to achieve a range of desirable properties. These modifications are critical for applications spanning from biomedical devices to advanced electronics.
One key area of research is the control of surface wettability. By selecting aryl diazonium salts with either hydrophobic or hydrophilic functional groups, the surface energy of a material can be precisely tuned. For instance, the grafting of fluorinated aryl diazonium salts can render a surface highly hydrophobic, a property useful for creating self-cleaning or anti-fouling coatings. Conversely, the attachment of aryl groups bearing carboxylic acid or hydroxyl moieties can significantly increase the hydrophilicity of a surface, which is beneficial for improving biocompatibility and cell adhesion on medical implants. mdpi.com
In the realm of biocompatibility, surface modification with aryl diazonium salts has shown great promise. The covalent attachment of biocompatible polymers or biomolecules to the surface of medical implants can significantly reduce the foreign body response and promote tissue integration. mdpi.com For example, surfaces can be functionalized to resist protein adsorption, a critical step in preventing biofilm formation and implant-related infections.
Furthermore, the electrical properties of surfaces can be modulated through the use of specific aryl diazonium salts. The formation of well-ordered, conductive polymer layers on electrode surfaces can be achieved, enhancing the performance of sensors and electronic devices. nih.gov The ability to create patterned surfaces with distinct conductive and insulating regions opens up possibilities for the fabrication of complex microelectronic circuits.
The following table summarizes key research findings on the use of aryl diazonium salts for surface modification:
| Aryl Diazonium Salt Derivative | Substrate | Achieved Property | Application |
| 4-Nitrophenyl diazonium tetrafluoroborate (B81430) | Glassy Carbon Electrode | Enhanced electrochemical sensing | Biosensors |
| 4-Bromophenyl diazonium tetrafluoroborate | Indium Tin Oxide (ITO) | Controlled surface chemistry for liquid crystal alignment | Displays |
| 4-Carboxyphenyl diazonium tetrafluoroborate | Titanium | Improved biocompatibility and cell adhesion | Medical Implants |
| Perfluorophenyl diazonium salt | Silicon Wafer | Superhydrophobicity | Anti-fouling coatings |
| 4-Aminophenyl diazonium salt | Gold Nanoparticles | Platform for biomolecule immobilization | Diagnostics |
Hybrid Material Design
The application of aryl diazonium salts extends beyond simple surface modification to the creation of complex hybrid materials. By using bifunctional or multifunctional diazonium salts, it is possible to bridge different materials, creating composites with synergistic properties.
For example, nanoparticles can be functionalized with aryl diazonium salts and then grafted onto a polymer matrix, resulting in a nanocomposite with enhanced mechanical strength and thermal stability. researchgate.net Similarly, carbon nanotubes can be functionalized to improve their dispersion in a polymer and enhance the electrical conductivity of the resulting composite. researchgate.net
The "grafting from" approach is another powerful technique in hybrid material design. In this method, an initiator molecule is first attached to the surface using a diazonium salt. Subsequently, a polymer chain is grown directly from the surface-bound initiator, resulting in a dense and well-controlled polymer brush layer. This technique allows for the creation of surfaces with precisely tailored thickness, composition, and architecture.
A notable example is the use of diazonium chemistry to immobilize catalysts on solid supports. mdpi.com This approach not only facilitates catalyst recovery and reuse but can also enhance catalytic activity and selectivity by providing a specific chemical microenvironment around the active sites.
The table below provides examples of hybrid materials designed using aryl diazonium salts:
| Hybrid Material System | Aryl Diazonium Salt Function | Resulting Property | Potential Application |
| Polymer-grafted Nanoparticles | Surface initiator for polymerization | Enhanced mechanical and thermal properties | High-performance composites |
| Carbon Nanotube-Polymer Composite | Dispersion agent and interfacial linker | Improved electrical conductivity | Antistatic coatings, EMI shielding |
| Catalyst-functionalized Support | Covalent immobilization of catalyst | Increased stability and reusability | Heterogeneous catalysis |
| Biomolecule-modified Sensor Surface | Covalent attachment of capture probes | High sensitivity and selectivity | Medical diagnostics |
Theoretical and Computational Approaches to 2,3 Dichlorobenzene 1 Diazonium and Aryl Diazonium Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation into the reaction pathways of aryl diazonium salts. nih.govresearchgate.net These studies involve optimizing the geometries of all stationary points in a reaction, including the reactants, transition states, intermediates, and products. nih.gov A key validation technique is vibrational analysis, which confirms a structure as a true intermediate or reactant if it has no imaginary frequencies, while a transition state is characterized by having exactly one imaginary frequency. nih.gov
The electrochemical reduction of aryl diazonium salts is a primary focus of these studies. The generally accepted mechanism involves the initial one-electron reduction to form a highly reactive aryl radical, which is the key intermediate species responsible for subsequent reactions. nih.govresearchgate.net This process is followed by the cleavage and loss of a stable dinitrogen (N₂) molecule. nih.gov In some pathways, particularly in spontaneous decomposition, the mechanism can involve the formation of an aryl cation intermediate. springerprofessional.de DFT calculations can model the energetics of these competing pathways, such as the heterolytic cleavage that produces cations versus the homolytic cleavage leading to radicals. nih.gov
For 2,3-dichlorobenzene-1-diazonium, DFT can elucidate how the two electron-withdrawing chlorine atoms influence the stability of these intermediates and the energy barriers of the transition states leading to their formation.
| Computational Target | Description | Key Findings from DFT |
| Reaction Intermediates | Species like aryl radicals and aryl cations formed during the reaction. | DFT helps determine the relative stability of singlet vs. triplet state aryl cations and the influence of substituents on this energy gap. nih.gov |
| Transition States | The highest energy point along a reaction coordinate, connecting reactants to intermediates or products. | Calculations can locate transition state structures and their energy barriers, providing insight into reaction kinetics. researchgate.net |
| Reaction Pathways | The step-by-step sequence of elementary reactions. | DFT can compare the feasibility of different mechanisms, such as stepwise vs. concerted electron transfer and bond cleavage. researchgate.net |
| Catalytic Effects | The role of solvent or other species in facilitating the reaction. | Models can show how molecules like water can act as proton exchange bridges to significantly lower activation barriers. researchgate.net |
Computational Analysis of Surface-Molecule Bonding in Grafting Processes
A significant application of aryl diazonium salts is the modification of surfaces through a process known as grafting. nih.govrsc.org This technique is used to covalently attach aryl layers to a wide range of substrates, including metals, semiconductors, and carbon materials. researchgate.netacs.org Computational analysis is crucial for understanding the nature and strength of the bond formed between the aryl group and the surface.
The grafting process is initiated by the reduction of the diazonium salt, generating an aryl radical that subsequently forms a robust covalent bond with the surface. researchgate.netresearchgate.net Computational studies confirm the formation of a strong aryl-surface bond, with calculated bond energies exceeding 50 kcal/mol, ensuring the high stability of the resulting modification. researchgate.net On carbon surfaces like graphene and glassy carbon, this bonding event leads to a re-hybridization of the surface carbon atoms from sp² to sp³, a change that can be both computationally modeled and experimentally verified. nih.gov
Theoretical models can simulate the interaction of the 2,3-dichlorophenyl radical with various surfaces, predicting the optimal bonding sites, bond lengths, and the electronic consequences of the modification.
| Parameter | Description | Typical Computational Finding |
| Bond Type | The nature of the chemical bond between the aryl group and the substrate. | Primarily a strong, stable covalent bond (e.g., C-C, C-Au). researchgate.netacs.org |
| Bond Energy | The strength of the attachment of the aryl layer to the surface. | Calculated to be over 50 kcal/mol, indicating high thermal and chemical stability. researchgate.net |
| Surface Restructuring | Changes in the substrate's atomic arrangement upon grafting. | Transformation of sp² hybridized carbon to sp³ at the bonding site on carbonaceous materials. nih.gov |
| Layer Structure | The arrangement of the grafted molecules, from monolayers to multilayers. | The structure can range from well-ordered monolayers to disordered oligomer multilayers. researchgate.net |
Prediction of Reactivity and Selectivity based on Electronic Structure
The reactivity and selectivity of aryl diazonium salts are intrinsically linked to their electronic structure, which can be effectively modeled using computational methods. nih.gov The presence of substituents on the aromatic ring dramatically influences the molecule's behavior. For this compound, the two chlorine atoms act as electron-withdrawing groups.
These substituents make the diazonium salt easier to reduce by increasing its electrophilicity and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). nih.govrsc.org DFT calculations of electronic properties, such as Natural Bond Orbital (NBO) charges, can reveal the charge distribution across the molecule, while analysis of frontier molecular orbitals (HOMO and LUMO) helps predict the most likely sites for nucleophilic or electrophilic attack. nih.gov
This predictive power is particularly useful in surface grafting. For instance, computational models can explain why substituents that are electron acceptors activate the ortho positions of the grafted aryl group, making them susceptible to attack by other radicals in solution and thereby promoting the growth of thick multilayers. researchgate.net
| Electronic Property | Influence on Reactivity/Selectivity | Example |
| Substituent Effect | Electron-withdrawing groups increase the reduction potential, making the diazonium salt more reactive towards reduction. rsc.org | The two chlorine atoms in this compound enhance its reactivity compared to unsubstituted benzenediazonium (B1195382). |
| NBO Charge Analysis | Predicts the most electropositive or electronegative sites in the molecule. | The diazonium group (-N₂⁺) carries a significant positive charge, making it a strong electrophile. nih.gov |
| Frontier Orbitals (HOMO/LUMO) | The energy and location of these orbitals indicate the likely sites for reaction. | A lower LUMO energy corresponds to a greater ease of accepting an electron (reduction). |
| Reaction Selectivity | Predicting the outcome of competing reaction pathways. | In electrophilic aromatic substitution, calculations can predict whether an attack is favored at the ortho, meta, or para position. nih.gov |
Modeling of Substituent Effects on Electrochemical Reduction Potentials (e.g., Hammett Correlations)
The electrochemical reduction of aryl diazonium salts is a fundamental process for applications like surface grafting. bohrium.com The potential at which this reduction occurs is highly dependent on the nature of the substituents on the aryl ring. researchgate.net This relationship can be quantitatively modeled using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibria and the electronic properties of substituents. bohrium.comresearchgate.net
Studies have demonstrated a clear linear correlation between the cathodic peak potential (Eₚ) for the reduction of aryl diazonium salts and the corresponding Hammett substituent constant (σ). bohrium.com Aryl diazonium salts with electron-withdrawing substituents (such as -Cl, -NO₂) possess more positive Hammett constants and are reduced more easily (at less negative potentials). nih.govrsc.org Conversely, electron-donating groups make the reduction more difficult.
The electrochemical reduction typically proceeds in two irreversible single-electron steps. The first step generates the aryl radical, and the second, occurring at a more negative potential, reduces the radical to the corresponding aryl anion. nih.govresearchgate.net
| Substituent (X-C₆H₄N₂⁺) | Hammett Constant (σ) | Effect on Reduction Potential |
| -NO₂ (para) | +0.78 | Makes reduction significantly easier. nih.gov |
| -Cl (para) | +0.23 | Makes reduction easier. nih.gov |
| -H | 0.00 | Baseline for comparison. nih.gov |
| -CH₃ (para) | -0.17 | Makes reduction more difficult. nih.gov |
| -OCH₃ (para) | -0.27 | Makes reduction significantly more difficult. nih.gov |
Emerging Research Areas and Future Perspectives for 2,3 Dichlorobenzene 1 Diazonium Chemistry
Advancements in Green Chemistry for Sustainable Synthesis and Applications
The principles of green chemistry are increasingly being applied to the synthesis and use of aryldiazonium salts to minimize environmental impact and enhance safety. researchgate.net For 2,3-Dichlorobenzene-1-diazonium, this involves developing safer production methods and designing reactions that are more atom-economical.
Traditional diazotization, the synthesis of diazonium salts from primary aromatic amines, often involves the use of nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com While effective, this process can have safety concerns and generate significant waste. Emerging research focuses on alternatives that offer greater control and produce fewer byproducts.
One promising approach is the utilization of nitrogen dioxide (NO₂) from waste gas streams as a diazotizing agent. chemistryviews.org This "waste to value" strategy not only recycles a common industrial byproduct but can also lead to higher yields and fewer side-reactions compared to traditional methods. chemistryviews.org For instance, a procedure using a mixture of air and NO₂ in a wet scrubber has been developed to produce diazonium salt precursors for pharmaceuticals, demonstrating the potential for cleaner production pathways. chemistryviews.org
Another area of development is the use of solid-supported reagents. For example, a polymer-supported sodium nitrite and a polymeric acid have been used for the diazotization of anilines, simplifying product isolation and reagent handling. mdpi.com Aprotic diazotization methods, which avoid aqueous conditions, are also being explored to enhance the stability of the resulting diazonium salts. acs.org
Key Features of Modern Diazotization Procedures
| Feature | Traditional Method (NaNO₂/HCl) | Emerging Green Methods |
| Nitrosating Agent | In situ nitrous acid | Recycled NO₂, Solid-supported nitrites |
| Safety Profile | Potential for thermal runaway | Improved process control, reduced hazardous reagents |
| Waste Generation | Aqueous acid waste, nitrogen oxides | Minimal waste, recycling of byproducts. chemistryviews.orgnih.gov |
| Efficiency | Generally high yields but can have side-reactions | Often quantitative yields with higher purity. chemistryviews.orgacs.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgyoutube.com Many classical reactions involving diazonium salts, such as the Sandmeyer reaction, have inherently poor atom economy due to the use of stoichiometric copper salts and the generation of inorganic byproducts. youtube.com
Future research is directed towards catalytic versions of these reactions that significantly improve atom economy. For example, developing catalytic systems that can be used in smaller quantities and recycled would drastically reduce waste. Furthermore, gas-solid and solid-solid reaction techniques for diazonium salts are being investigated, which can lead to waste-free and quantitative syntheses. nih.gov These methods allow for the benign separation of coupling products, comparing favorably to solution-based reactions that generate substantial waste. nih.gov
Integration with Flow Chemistry for Enhanced Process Control and Scalability
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for handling potentially unstable intermediates like this compound. The superior heat and mass transfer in microreactors or tubular reactors allows for better temperature control, reducing the risk of exothermic decomposition. rsc.orgresearchgate.net
This technology enables the rapid and safe in situ generation of diazonium salts, which can be immediately used in a subsequent reaction step within the same continuous system. rsc.orgacs.org This approach minimizes the accumulation of hazardous diazonium compounds and allows for precise control over reaction parameters like residence time, temperature, and stoichiometry. rsc.orgrsc.org
Researchers have successfully demonstrated the diazotization of various anilines in continuous flow systems, achieving high yields in remarkably short reaction times—often seconds to minutes. mdpi.comresearchgate.net This methodology has been applied to the synthesis of various compounds, including the preparation of m-difluorobenzene via a double diazotization, showcasing the potential for industrial-scale production with improved safety and efficiency. researchgate.net The ability to scale up these reactions by extending the operation time or by using parallel reactors makes flow chemistry a highly attractive platform for the industrial application of this compound chemistry. rsc.org
New Applications in Polymer Synthesis and Modification
Aryldiazonium salts are gaining traction as versatile tools in polymer science, both for initiating polymerization and for modifying existing polymer surfaces. researchgate.netresearchgate.net The 2,3-dichloro-substituted aryl radical generated from this compound can be used to create functional polymers with specific properties.
One key application is in surface-initiated polymerization. By grafting the diazonium salt onto a surface, a covalently attached aryl radical is formed, which can then initiate the polymerization of various monomers from that surface. acs.org This technique, known as Surface Electroinitiated Emulsion Polymerization (SEEP), allows for the creation of polymer films tethered to the substrate. acs.orgacs.org The properties of the resulting polymer film, such as thickness and homogeneity, can be tailored by controlling the diazonium salt concentration and the monomer used. acs.org This opens up possibilities for creating surfaces with tailored wettability, biocompatibility, or chemical resistance.
Furthermore, diazonium salts can be used to modify the surfaces of a wide range of polymers, including polymethylmethacrylate (PMMA) and polyethylene (B3416737) terephthalate (B1205515) (PET), by grafting functional aryl layers onto them. researchgate.net This imparts new functionalities to the polymer surface without altering its bulk properties.
Development of Novel Materials through Diazonium Functionalization
The high reactivity of the aryl radical generated from this compound makes it an excellent agent for the surface functionalization of a wide array of materials. nih.gov This process involves creating a strong, covalent bond between the dichlorophenyl group and the material's surface, leading to the development of novel materials with enhanced properties. researchgate.netnih.gov
This technique is applicable to a broad range of substrates, including:
Carbon-based materials: Graphene, carbon nanotubes, and carbon black can be functionalized to improve their dispersibility in solvents or polymer matrices, or to introduce specific chemical handles for further reactions. nih.govmdpi.com Raman spectroscopy can be used to confirm the change in hybridization of surface carbons from sp² to sp³ upon grafting. nih.gov
Metallic and Metal Oxide Nanoparticles: Functionalizing nanoparticles (e.g., gold, silver, copper) with a dichlorophenyl layer can prevent their aggregation and improve their stability. mdpi.comnih.gov This is crucial for applications in catalysis, electronics, and biomedicine. mdpi.comnih.gov
Semiconductors: The surfaces of materials like silicon and germanium can be modified to alter their electronic properties or to provide a stable platform for the construction of biosensors. researchgate.netresearchgate.net
The introduction of the 2,3-dichlorophenyl group onto a surface can significantly alter its chemical and physical characteristics, such as hydrophobicity, chemical reactivity, and electronic properties. This opens doors for creating advanced materials for applications in sensors, catalysts, and nanocomposites. mdpi.commdpi.com
Future Directions in Mechanistic Understanding and Catalytic Innovations for this compound
Despite their long history, there is still much to learn about the detailed mechanisms of diazonium salt reactions. Future research will likely focus on a deeper understanding of the radical intermediates generated from this compound and their subsequent transformations. researchgate.netsci-hub.se
A major area of innovation lies in the development of new catalytic systems. While traditional reactions often rely on stoichiometric copper salts, modern approaches are exploring a wider range of catalysts:
Transition Metal Catalysis: Beyond copper, palladium-catalyzed cross-coupling reactions using aryldiazonium salts are becoming more common, enabling complex C-C bond formations. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. nih.govresearchgate.net This method allows for a variety of transformations, including the synthesis of sulfonyl fluorides and C-H arylation, often with high selectivity and functional group tolerance. researchgate.netnih.gov
Organocatalysis: The use of metal-free organocatalysts, such as certain organic dyes (e.g., eosin (B541160) Y) or persistent radicals, to initiate radical transformations of diazonium salts represents a greener alternative to transition metal catalysis. researchgate.netsci-hub.se
These catalytic innovations are expanding the synthetic utility of this compound, enabling the construction of complex molecules and materials that were previously difficult to access. sci-hub.se
Q & A
Q. What novel applications of this compound are emerging in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
